1-(4-(2-Fluoroethoxy)phenyl)piperazine
Description
Significance of the Piperazine (B1678402) Scaffold in Pharmacologically Active Compounds
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple structure is a highly sought-after building block in medicinal chemistry, valued for its versatile physicochemical and pharmacological properties. nih.gov Its widespread use is due to characteristics like water solubility, basicity, chemical reactivity, and specific conformational properties that can be fine-tuned through substitution. tandfonline.com
Piperazine and its derivatives are integral components of numerous commercially available drugs, demonstrating a wide spectrum of biological activities. nih.govresearchgate.net The flexible core structure of piperazine allows for the design and synthesis of new bioactive compounds that can interact with a variety of biological targets. nih.gov As a result, piperazine-containing compounds have been developed to treat a vast range of conditions.
Key Therapeutic Areas for Piperazine-Based Compounds:
Central Nervous System (CNS) Disorders: Piperazine derivatives are prominent in drugs targeting CNS conditions, including neurodegenerative diseases, depression, and anxiety. nih.govnih.govcuestionesdefisioterapia.com Their structure can facilitate penetration of the blood-brain barrier, a critical feature for CNS-active drugs. nih.govhilarispublisher.com
Oncology: The scaffold is found in various anticancer agents where it contributes to the molecule's ability to interact with targets like protein kinases. researchgate.net
Infectious Diseases: The piperazine nucleus is a component of antibacterial, antifungal, antiviral, and antimalarial drugs. nih.gov
Cardiovascular and Other Conditions: This scaffold is also present in drugs for cardiovascular diseases and has been explored for anti-inflammatory and antidiabetic applications. researchgate.netwisdomlib.org
The chemical reactivity of the piperazine moiety makes it a versatile linker to connect different pharmacophores within a single molecule or to serve as a scaffold for groups that interact directly with a biological target. tandfonline.com This adaptability has cemented the piperazine ring as a privileged structure in the generation of diverse and potent pharmacological agents. nih.gov
Pharmacological Activities of Piperazine Derivatives
| Pharmacological Activity | Examples of Investigated Derivatives |
|---|---|
| Anticancer | Piperazinyl (piperidinyl)-1,3,5-triazines |
| Cognition Enhancers | N4-substituted piperazine derivatives |
| Antimicrobial / Antibacterial | Ciprofloxacin, Piperazine-substituted oxadiazoles |
| Antiviral / Anti-HIV | Indinavir |
| Antifungal | Itraconazole |
| Anti-inflammatory | Piperazine-based compounds |
| Antidepressant / Antianxiety | Benzylpiperazine derivatives |
| Antimalarial | Piperazine analogues |
| Antidiabetic | Piperazine derivatives |
Strategic Incorporation of Fluorine in Chemical Biology and Radiopharmaceutical Development
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential. tandfonline.com Fluorine's unique properties—small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. tandfonline.combenthamscience.com
Key Advantages of Fluorination in Drug Design:
Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block oxidation by metabolic enzymes, thereby increasing the drug's half-life and bioavailability. mdpi.comnih.gov
Binding Affinity and Potency: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to more favorable interactions (such as electrostatic or hydrogen-bond interactions) with the target protein or receptor. benthamscience.com This can enhance binding affinity and, consequently, the drug's potency. mdpi.comresearchgate.net
Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. benthamscience.comnih.gov This property can be precisely modulated by the degree and position of fluorination. mdpi.com
Beyond therapeutic applications, the isotope Fluorine-18 (¹⁸F) is a cornerstone of radiopharmaceutical development for Positron Emission Tomography (PET) imaging. researchgate.net PET is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. frontiersin.org
Properties Making ¹⁸F Ideal for PET Imaging:
| Property | Value/Description | Significance |
| Half-life | 109.8 minutes | Long enough for complex radiosynthesis, quality control, and imaging studies, yet short enough to minimize patient radiation exposure. frontiersin.orgtandfonline.com |
| Positron Energy | Low (0.635 MeV) | Results in a short positron travel distance in tissue, leading to high-resolution PET images. frontiersin.org |
| Decay Mode | 97% by positron emission | Provides a strong and clear signal for detection. frontiersin.org |
| Chemical Stability | Stable C-¹⁸F bond | The radiolabel is less likely to detach from the molecule in vivo, ensuring the tracer's integrity. researchgate.net |
The development of ¹⁸F-labeled radiotracers has become a major focus in radiochemistry, enabling the creation of targeted probes for oncology, neurology, and cardiology. frontiersin.orgtandfonline.com
Research Landscape and Potential Therapeutic Relevance of 1-(4-(2-Fluoroethoxy)phenyl)piperazine and Its Analogs
The compound this compound and its structural relatives have emerged as valuable probes in neuroscience and oncology research, primarily as ligands for specific protein targets that can be labeled with ¹⁸F for PET imaging.
One area of significant interest is the imaging of sigma-1 (σ₁) receptors. These receptors are widely distributed in the central nervous system and peripheral organs and are implicated in various neurological disorders and several types of cancer where they are often overexpressed. nih.gov The development of selective σ₁ receptor ligands is crucial for understanding these diseases. A radiolabeled analog, [¹⁸F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine, was synthesized for PET imaging of σ₁ receptors. nih.gov Similarly, benzylpiperazine derivatives featuring a fluoroethoxy group have been developed as highly selective ¹⁸F-labeled ligands for imaging σ₁ receptors. nih.gov One such derivative, [¹⁸F]16, showed high initial brain uptake and metabolic stability in preclinical studies, marking it as a promising lead compound for further optimization. nih.gov
More directly, an acetyl derivative, 1-(4-(4-(2-[¹⁸F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([¹⁸F]FEt-PPZ), has been synthesized and evaluated for imaging tumors that express the σ₁ receptor. rsc.org Docking studies indicated that the fluoroethylated compound (FEt-PPZ) had a strong binding affinity for the σ₁ receptor. Preclinical PET imaging studies in tumor-bearing mice demonstrated significant tumor uptake, highlighting its potential as a diagnostic radiopharmaceutical for cancers overexpressing this receptor. rsc.org
Furthermore, analogs of this compound are being investigated as PET radioligands for other CNS targets. For instance, N-(4-(4-(2-(2-[¹⁸F]fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide was developed as a PET agent for imaging dopamine (B1211576) D₃ receptors, which are involved in neuropsychiatric conditions like schizophrenia and drug addiction. nih.govnih.gov The synthesis of various ¹⁸F-labeled phenylpiperazine-like radioligands has been optimized to create promising candidates for assessing D₃ receptors in vivo. nih.gov
The research into this compound and its analogs showcases a successful convergence of medicinal chemistry principles. The piperazine core provides a reliable and versatile scaffold, while the fluoroethoxy group serves a dual purpose: enhancing pharmacokinetic properties and providing a site for ¹⁸F-radiolabeling. This combination makes these compounds powerful tools for non-invasively studying complex diseases and developing targeted diagnostics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2-fluoroethoxy)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-5-10-16-12-3-1-11(2-4-12)15-8-6-14-7-9-15/h1-4,14H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDPFWAZFIUMLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913734-75-5 | |
| Record name | 1-[4-(2-fluoroethoxy)phenyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Pharmacological Profiling and Biological Target Interaction Studies
Investigation of Dopaminergic System Interactions
The dopaminergic system, with its various receptor subtypes (D1-like and D2-like) and the dopamine (B1211576) transporter (DAT), is a critical target for therapeutic agents. nih.gov The D2-like receptors, which include the D2, D3, and D4 subtypes, are G-protein coupled receptors that exist in high- and low-affinity states for agonists. nih.gov Phenylpiperazine-containing compounds have been a focal point of research for developing selective ligands for these targets. nih.govmdpi.com
While direct binding data for the parent compound 1-(4-(2-fluoroethoxy)phenyl)piperazine is not extensively detailed in the reviewed literature, the affinity of its derivatives highlights the scaffold's potential for potent and selective interaction with dopamine receptor subtypes. The introduction of various substituents on the second nitrogen of the piperazine (B1678402) ring significantly influences binding affinity and selectivity.
A series of fluorine-containing benzamide (B126) analogs incorporating the N-(2-(2-fluoroethoxy)phenyl)piperazine moiety have been synthesized and evaluated. nih.govacs.org For instance, the compound N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide demonstrated high affinity and marked selectivity for the D3 receptor subtype over the D2 and D4 subtypes. nih.gov Its binding affinities (Ki) were determined to be 27.7 nM for D2, 0.17 nM for D3, and 246 nM for D4, resulting in a D3 over D2 selectivity of approximately 162-fold. nih.gov
Another derivative, 7-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one oxalate (B1200264), was found to bind to the D2 receptor subtype with high affinity (Ki < 0.3 nM) and exhibited greater than 50-fold selectivity for D2 versus D3 receptors. researchgate.net These findings underscore that modifications to the core structure can tune the selectivity profile towards either D2 or D3 receptors. Research has shown that replacing a 2-methoxy group with a 2-fluoroethoxy group on the phenylpiperazine moiety can be achieved without a significant loss of D3 receptor affinity or D3 vs. D2 selectivity. nih.gov
| Compound Name | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D3 vs D2 Selectivity |
|---|---|---|---|---|
| N-(4-(4-(2-(2-Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide nih.gov | 27.7 ± 5.4 | 0.17 ± 0.01 | 246 ± 13 | ~162-fold |
| 7-(4-(4-(2-(2-Fluoroethoxy)phenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one oxalate researchgate.net | < 0.3 | Data not specified | Data not specified | >50-fold (D2 vs D3) |
| Compound 20e (a fluoro-pegylated benzamide derivative) acs.org | 27.7 | 0.17 | Data not specified | 163-fold |
The interaction of ligands with dopamine receptors involves complex molecular mechanisms. Dopamine receptors are G-protein-coupled, existing in two interconvertible states: a high-affinity state that is coupled to G-proteins and a low-affinity state that is not. nih.gov The ability of some N-phenylpiperazine benzamides to bind selectively to the D3 receptor subtype has been attributed to a bitopic binding mode. mdpi.com This involves the N-phenylpiperazine moiety occupying the primary orthosteric binding site, while the extended benzamide portion interacts with a unique secondary binding site (SBS) present in the D3 receptor but not the D2 receptor. mdpi.com
Computational molecular docking studies are often employed to elucidate these interactions. semanticscholar.orgresearchgate.net For a derivative, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), molecular dynamics simulations indicated an excellent stability of the ligand-receptor complex with the sigma-1 receptor, a principle that can be extended to its interactions with other receptors. nih.gov The specific molecular interactions of this compound itself with D2-like receptors would involve its protonated piperazine nitrogen forming ionic bonds with key aspartate residues in the transmembrane domains, a common feature for aminergic GPCR ligands. The fluoroethoxy-phenyl moiety would likely engage in hydrophobic and aromatic interactions within the receptor's binding pocket.
The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signal. mdpi.com Inhibition of DAT is a key mechanism for many therapeutic and stimulant drugs. While specific DAT binding data for this compound is limited, studies on structurally related analogs provide insight. A series of fluoroethoxy-1,4-diphenethylpiperazine derivatives were evaluated for their ability to inhibit dopamine uptake at both the vesicular monoamine transporter-2 (VMAT2) and DAT. nih.gov One compound in this series, 1-(2-chlorophenethyl)-4-(2-fluoroethoxyphenethyl)piperazine, showed a 160-fold greater selectivity for VMAT2 over DAT. nih.gov The interaction of piperazine-based inhibitors with DAT can induce conformational changes in the transporter protein, a mechanism described as a "slow isomerization step". drugbank.com
Assessment of Sigma (σ) Receptor Modulatory Activity
Sigma receptors, comprising at least two subtypes, σ1 and σ2, are unique intracellular proteins involved in a wide range of cellular functions and are considered targets for various CNS disorders and cancer. nih.govrsc.org Molecules containing piperidine (B6355638) or piperazine structures have demonstrated high binding affinity towards these receptors. nih.govnih.gov
The σ1 receptor is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling and cellular stress responses. mdpi.com Analogs of this compound have shown significant affinity for this receptor. Docking studies on 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), a close structural analog, revealed a strong affinity for the σ1 receptor, with a docking score (-9.4 kcal mol⁻¹) comparable to other known σ1R PET radiopharmaceuticals. nih.govrsc.orgrsc.org In vitro studies with this compound confirmed its specificity for σ1R. nih.gov
Another related compound, 1-(4-[18F]Fluoroethoxy-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine (FE-SA4503), was found to have a high affinity for the σ1 receptor with a Ki value of 8.0 nM. nih.gov
| Compound Name | σ1 Receptor Ki (nM) | Notes |
|---|---|---|
| 1-(4-(4-(2-Fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ) nih.govrsc.org | Not specified (Docking Score: -9.4 kcal mol⁻¹) | High affinity suggested by computational and in vitro studies. |
| 1-(4-[18F]Fluoroethoxy-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine (FE-SA4503) nih.gov | 8.0 | - |
| N-(2-Benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine ([18F]IAM6067) rsc.org | 2.6 | High affinity σ1R radioligand. |
The σ2 receptor is overexpressed in proliferating tumor cells and is implicated in various cancers. acs.org The selectivity between σ1 and σ2 receptors is a crucial aspect of drug design. For the compound FE-SA4503, the binding affinity for the σ2 receptor was determined to be 113.2 nM. nih.gov This indicates a 14-fold selectivity for the σ1 receptor over the σ2 receptor. nih.gov Similarly, docking studies performed on FEt-PPZ suggested a preferential affinity for σ1R over σ2R. rsc.org This preference for the σ1 subtype appears to be a characteristic of this particular chemical class.
| Compound Name | σ2 Receptor Ki (nM) | σ1 vs σ2 Selectivity |
|---|---|---|
| 1-(4-[18F]Fluoroethoxy-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine (FE-SA4503) nih.gov | 113.2 | 14-fold for σ1 |
| 1-(4-(4-(2-Fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ) rsc.org | Data not specified | Preferential affinity for σ1R predicted by docking. |
Analysis of Monoamine Transporter Interactions
Research into a series of fluoroethoxy-containing 1,4-diphenethylpiperazine (B14732994) derivatives has demonstrated potent inhibition of the vesicular monoamine transporter-2 (VMAT2). nih.govuky.edu These studies, while not examining this compound specifically, investigated structurally similar analogs, revealing that the majority of these compounds inhibit VMAT2 function with Kᵢ values in the nanomolar range. nih.gov
The inhibition of [³H]dopamine uptake at VMAT2 was a key measure of activity. The Kᵢ values for the most potent analogs ranged from 0.014 to 0.073 µM. uky.eduresearchgate.net One of the most potent compounds in the series was 1-(2-chlorophenethyl)-4-(2-fluoroethoxyphenethyl)piperazine, which displayed a Kᵢ value of 0.014 µM. nih.gov Another analog, 1-(2-fluoroethoxy)phenethyl-4-phenethylpiperazine, also showed high affinity for VMAT2 with a Kᵢ value of 0.035 µM. nih.gov
The position of the fluoroethoxy substituent on the aromatic ring was found to be a critical determinant of affinity. For instance, an analog with a 4-fluoroethoxyphenethyl moiety was 32-fold less potent than one with a 2-fluoroethoxyphenethyl moiety, highlighting the role of regiospecificity in the interaction with VMAT2. nih.gov
The same series of fluoroethoxy-1,4-diphenethylpiperazine derivatives was also evaluated for their interaction with the serotonin (B10506) transporter (SERT). nih.govuky.edu The findings indicate that these compounds generally possess a higher selectivity for VMAT2 over SERT. nih.govresearchgate.net
For example, the highly potent VMAT2 inhibitor, 1-(2-chlorophenethyl)-4-(2-fluoroethoxyphenethyl)piperazine (VMAT2 Kᵢ = 0.014 µM), exhibited a 5-fold greater selectivity for VMAT2 compared to SERT. nih.gov This suggests that while there is an interaction with the serotonin transporter, the affinity is considerably lower than for VMAT2. Studies on other piperazine derivatives designed as selective serotonin reuptake inhibitors have shown affinities for SERT in the micromolar range, with IC₅₀ values of 1.45 µM, 3.27 µM, and 9.56 µM for certain compounds. nih.gov This further supports the observation that while the piperazine scaffold can interact with SERT, the specific substitutions in the fluoroethoxy-diphenethylpiperazine series favor VMAT2 binding.
Table 2: VMAT2 and SERT Interaction Profile of a Representative Fluoroethoxy Piperazine Analog
| Compound | VMAT2 Kᵢ (µM) | Selectivity (VMAT2 vs. SERT) |
|---|---|---|
| 1-(2-chlorophenethyl)-4-(2-fluoroethoxyphenethyl)piperazine | 0.014 | 5-fold |
Data sourced from Hankosky et al. (2017). nih.gov
Exploration of Other Receptor and Enzyme Interactions
The N-phenylpiperazine chemical structure is a well-established motif for ligands targeting the serotonin 5-HT₁ₐ receptor. bg.ac.rs Numerous studies have demonstrated that derivatives of this class exhibit high affinity and selectivity for this receptor subtype.
For instance, research on 4-alkyl-1-arylpiperazines, which share the core structure of this compound, has identified compounds with very high affinity for 5-HT₁ₐ receptors, showing IC₅₀ values as low as 0.3 nM. nih.gov In other work, newly synthesized compounds incorporating a 2-methoxyphenyl-piperazine moiety, linked to an adamantane (B196018) structure, proved to be highly selective 5-HT₁ₐ receptor ligands with Kᵢ values of 1.2 nM and 21.3 nM. mdpi.com These findings underscore that the arylpiperazine scaffold is a key determinant for high-affinity binding at the 5-HT₁ₐ receptor. mdpi.com While specific binding data for this compound is not explicitly available, the consistent high affinity observed across a range of structurally related N-phenylpiperazine derivatives suggests a strong likelihood of significant interaction with the 5-HT₁ₐ receptor.
The N-phenyl piperazine framework has been investigated as a scaffold for the development of enzyme inhibitors, particularly targeting α-amylase, an enzyme involved in carbohydrate metabolism. biomedpharmajournal.org In vitro studies on various N-phenyl piperazine derivatives have confirmed their potential as α-amylase inhibitors. biomedpharmajournal.org
One study focused on phenylsulfonyl piperazine derivatives reported that these compounds exhibited notable α-amylase inhibition. cumhuriyet.edu.tr The most active compound in that series showed an inhibitory percentage (80.61 ± 0.62%) that surpassed the standard drug, acarbose (B1664774) (78.81 ± 0.02%). cumhuriyet.edu.tr This highlights the potential of the piperazine core in designing potent enzyme inhibitors. Although these studies were not conducted on this compound itself, the consistent inhibitory activity observed in its structural relatives points to a potential for this compound, and the broader class, to interact with and inhibit enzymes such as α-amylase.
Table 3: α-Amylase Inhibition by a Phenylsulfonyl Piperazine Derivative
| Compound | % Inhibition |
|---|---|
| Phenylsulfonyl piperazine derivative (Compound 4) | 80.61 ± 0.62 |
| Acarbose (Standard) | 78.81 ± 0.02 |
Data sourced from Mishra et al. (2024). cumhuriyet.edu.tr
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Elucidation of Essential Pharmacophores for Diverse Biological Targets
The phenylpiperazine core is a versatile pharmacophore that demonstrates affinity for a wide range of biological targets. Specific structural elements are crucial for these interactions.
For the sigma-1 receptor (σ1R) , a target in various cancers, molecules with a piperazine (B1678402) substructure show high binding affinity. rsc.orgnih.gov The essential pharmacophoric features include the cationic amine within the piperazine ring. rsc.org This amine forms a critical electrostatic interaction with the amino acid residue Glu172 in the σ1R binding pocket, an interaction pivotal for ligand binding. Further stability is achieved through a pi-cation interaction between the same cationic amine and the residue Phe107. nih.gov
In the context of the vesicular monoamine transporter-2 (VMAT2) , the 1,4-disubstituted piperazine framework serves as a key pharmacophore for potent inhibition. nih.gov Analogs built on this scaffold have shown high affinity, often in the nanomolar range. nih.govuky.eduresearchgate.net
For inhibitors of human Equilibrative Nucleoside Transporters (ENTs) , the (fluorophenyl)piperazin-1-yl)methyl moiety is a key structural component. Research has shown that the presence of a halogen substituent on the phenyl ring is essential for the inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk
Impact of Fluoroethoxy Moiety Positional Isomerism and Chemical Derivatization on Biological Activity
The position of the fluoroethoxy group on the phenyl ring and its chemical nature are critical determinants of biological activity.
Positional Isomerism: Studies on VMAT2 inhibitors have demonstrated that the specific placement of the fluoroethoxy substituent significantly influences binding affinity. nih.gov Generally, ortho- and meta-fluoroethoxyphenyl analogs exhibit greater potency than their para-fluoroethoxyphenyl counterparts. nih.gov For instance, a derivative containing a 2-fluoroethoxyphenethyl moiety was found to be 32-fold more potent as a VMAT2 inhibitor than its 4-fluoroethoxyphenethyl analog. nih.gov In another direct comparison within a piperazine series, the 2-fluoroethoxy and 3-fluoroethoxy isomers showed high affinity for VMAT2 (Kᵢ = 0.035 and 0.073 µM, respectively), whereas the 4-fluoroethoxy isomer was 8- to 17-fold less potent. nih.gov
Chemical Derivatization: Modification of the moiety attached to the phenyl ring also has a profound impact. In the development of a ligand for the σ1R, the chemical derivatization of a hydroxyl group to a 2-fluoroethoxy group at the para-position of the phenyl ring led to a substantial enhancement in binding affinity. Computational docking studies predicted a significant improvement in the binding score, from -5.6 kcal/mol for the parent hydroxyl compound to -9.4 kcal/mol for the fluoroethoxy derivative. nih.gov This highlights the favorable contribution of the fluoroethoxy group to ligand-target engagement at σ1R.
| Target | Modification | Effect on Activity | Reference |
|---|---|---|---|
| VMAT2 | Positional Isomerism (ortho/meta vs. para) | Ortho and meta isomers are significantly more potent than para isomers. | nih.gov |
| Sigma-1 Receptor | Derivatization (p-OH to p-OCH2CH2F) | Enhanced binding affinity (Docking score improved from -5.6 to -9.4 kcal/mol). | nih.gov |
Influence of Piperazine Ring Substituents on Receptor Subtype Selectivity and Affinity
Substituents on both the N1-phenyl ring and the N4-position of the piperazine core are crucial for modulating affinity and selectivity.
N4-Position Substituents: The group attached to the second nitrogen of the piperazine ring significantly influences biological activity.
For σ1R affinity , an ethanone (B97240) substituent at the N4 position was part of a potent ligand design. rsc.orgnih.gov
For VMAT2 inhibition , the most potent analog featured a 2-chlorophenethyl group at this position, contributing to its high affinity (Kᵢ = 0.014 µM). nih.govuky.edu
For dopamine (B1211576) D3 vs. D2 receptor selectivity , N-phenylpiperazine benzamides have been developed where the benzamide (B126) portion extends from the N4-position, and this class of compounds is known to achieve high D3 selectivity. nih.govmdpi.com
N1-Phenyl Ring Substituents: Modifications to the phenyl ring attached to the N1 of the piperazine are also critical.
For dopamine D3 receptor affinity , a 2,3-dichlorophenyl substitution resulted in a subnanomolar binding affinity, while a 2-methoxyphenyl group also enhanced affinity, albeit with a loss of D2/D3 selectivity. acs.org The introduction of a trifluoromethyl group at the 3-position of the phenyl ring was also shown to improve D3 affinity without significantly affecting D2 affinity, thereby increasing selectivity. acs.org
For anticancer activity , derivatives containing a 1-(3,4-dichlorophenyl)piperazine (B178234) moiety were found to be the most cytotoxic against breast cancer cell lines. nih.gov
| Target | Substitution Position | Substituent | Observed Effect | Reference |
|---|---|---|---|---|
| VMAT2 | N4 | 2-chlorophenethyl | Highest potency in the series (Ki = 0.014 µM). | nih.gov |
| Dopamine D3 Receptor | N1-Phenyl | 2,3-dichloro | Subnanomolar D3 affinity. | acs.org |
| Dopamine D3 Receptor | N1-Phenyl | 3-trifluoromethyl | Improved D3 vs. D2 selectivity. | acs.org |
| MCF7 Cancer Cells | N1-Phenyl | 3,4-dichloro | Most cytotoxic activity. | nih.gov |
Role of Linker Length and Chemical Composition in Ligand-Target Engagement
The linker connecting the core phenylpiperazine moiety to other parts of the molecule plays a determinative role in affinity and selectivity. SAR studies have demonstrated the importance of both the length and chemical nature of this linking chain. nih.gov
For dopamine D3 receptor ligands, the chemical composition of the linker is paramount. In a series of N-(butyl)arylcarboxamide derivatives, the presence of the carbonyl group in the amide linker was found to be critical for high-affinity D3 receptor binding. nih.govresearchgate.net Replacing this amide linker with an amine-based linker of the same length dramatically reduced D3 receptor affinity by over 100-fold, while affinity at the D2 receptor was largely maintained, resulting in a significant loss of D3 selectivity. nih.govresearchgate.net This suggests a pivotal role for the linker's carbonyl group in engaging with the D3 receptor, possibly with its second extracellular loop, highlighting a key difference in the SAR between D3 and D2 receptors. nih.govresearchgate.net
Rational Design Strategies for Enhanced Receptor Subtype Selectivity
Rational design, often aided by computational chemistry, is a powerful strategy for developing ligands with improved selectivity for specific receptor subtypes.
One successful strategy involves molecular modeling to guide structural modifications. For instance, docking and molecular dynamics simulations were used to identify 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone as a potential σ1R ligand. nih.gov Based on these computational insights, the molecule was rationally modified by introducing a 2-fluoroethoxy group, which was predicted to, and subsequently confirmed to, enhance binding affinity. rsc.orgnih.gov
Another approach is to build upon the scaffolds of known inhibitors. A series of novel anticancer agents was designed by rationally incorporating differentially substituted phenylpiperazines into a 1,2-benzothiazine scaffold, drawing inspiration from the structures of known topoisomerase II inhibitors. nih.govresearchgate.net This strategy led to the discovery of compounds with potent cytotoxic activity. nih.gov
Furthermore, the ability of N-phenylpiperazine benzamides to engage the D3 dopamine receptor in a bitopic binding mode—where the N-phenylpiperazine moiety occupies the primary binding site and the benzamide tail interacts with a unique secondary binding site—is a key principle in the rational design of D3-selective ligands. nih.govmdpi.comnih.gov By extending the benzamide portion with different chemical groups, researchers can fine-tune interactions with this secondary site to enhance both affinity and selectivity over the highly homologous D2 receptor. nih.govmdpi.com
Preclinical Evaluation and in Vivo Characterization
In Vitro Biological Assays for Target Validation and Lead Optimization
In vitro assays are fundamental for the initial screening and characterization of new compounds. They provide essential data on a compound's interaction with its biological target, guiding the process of lead optimization. For derivatives of 1-(4-(2-fluoroethoxy)phenyl)piperazine, these assays have focused on evaluating efficacy and receptor affinity.
Cell-based assays are critical for understanding how a compound interacts with cells that express the target receptor. Studies on the radiolabeled analog, 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ), have been conducted on cell lines known to overexpress the sigma-1 receptor (σ1R), a key biological target. nih.gov
In vitro cell binding studies were performed using human malignant glioma (U-87 MG) and melanoma (B16F10) cancer cells. nih.govrsc.org The uptake of [18F]FEt-PPZ was measured at various time intervals. rsc.org In U-87 MG cells, the uptake reached a maximum of 13.28% ± 1.04% at 60 minutes post-incubation. nih.govrsc.org Similarly, in B16F10 cells, the maximum uptake was 10.74% ± 0.82% after 60 minutes. nih.govrsc.org
To confirm that the uptake was specific to the σ1R, inhibition studies were also carried out. In these experiments, the cells were incubated with [18F]FEt-PPZ in the presence of an excess amount of the non-radioactive version of the compound (FEt-PPZ). The results showed a significant reduction in radiotracer uptake, approximately 55% in glioma cells and 48% in melanoma cells. nih.govrsc.org This blocking effect indicates that the compound's uptake is receptor-specific. nih.gov
| Cell Line | Cell Type | Maximum Uptake (%) |
|---|---|---|
| U-87 MG | Human Malignant Glioma | 13.28 ± 1.04 |
| B16F10 | Melanoma | 10.74 ± 0.82 |
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor, which is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For derivatives of this compound, computational docking studies and competitive binding assays have been employed to assess their affinity for sigma receptors. nih.govnih.gov
Molecular docking studies on 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ) predicted a high affinity for the σ1R. nih.gov The docking score, which estimates the binding energy, was found to be -9.4 kcal/mol, indicating a strong and stable interaction with the receptor's binding pocket. rsc.org This affinity was noted to be comparable to other clinically evaluated radiopharmaceuticals targeting the σ1R. nih.gov In comparison, the precursor compound without the fluoroethoxy group showed a lower affinity with a docking score of -5.6 kcal/mol. rsc.org
For another analog, 1-(4-[18F]Fluoroethoxy-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine ([18F]FE-SA4503), competitive binding assays using guinea pig brain homogenates determined its affinity for both sigma-1 and sigma-2 receptors. The compound showed a 14-fold greater selectivity for the σ1 receptor (Ki = 8.0 nM) over the σ2 receptor (Ki = 113.2 nM). nih.gov
| Compound | Assay Type | Target Receptor | Affinity Value |
|---|---|---|---|
| FEt-PPZ | Docking Study | σ1R | -9.4 kcal/mol (G-score) |
| [18F]FE-SA4503 | Binding Assay | σ1R | 8.0 nM (Ki) |
| [18F]FE-SA4503 | Binding Assay | σ2R | 113.2 nM (Ki) |
In Vivo Assessment in Animal Models Utilizing Radiolabeled Analogs
Following promising in vitro results, the evaluation of radiolabeled analogs moves into in vivo animal models. These studies are essential for understanding the biodistribution, stability, and imaging characteristics of the compound in a complex biological system.
Biodistribution studies track the compound's journey through the body, revealing where it accumulates and how it is cleared. For [18F]FEt-PPZ, these studies were conducted in melanoma-tumor-bearing mice. The results showed significant uptake in the tumor, with the highest accumulation of 10.55% of the injected dose per gram of organ observed at 60 minutes post-injection. nih.govrsc.org
The tumor-to-blood (T/B) and tumor-to-muscle (T/M) ratios are key indicators of imaging contrast. For [18F]FEt-PPZ, these ratios improved over time, reaching a maximum T/B ratio of 1.54 and a T/M ratio of 4.68 at one hour post-injection. rsc.org The data also indicated that the compound is cleared through both the kidneys and the hepatobiliary system, as evidenced by moderate to high activity in the liver, spleen, intestine, and kidneys. rsc.org
The stability of the radiotracer is crucial for reliable imaging. In vitro stability tests for [18F]FEt-PPZ were performed in both saline and human serum. The compound remained stable, with its radiochemical purity staying above 95% for up to 4 hours in both media, confirming its suitability for in vivo studies. rsc.orgrsc.org
| Ratio | Value |
|---|---|
| Tumor-to-Blood (T/B) | 1.54 |
| Tumor-to-Muscle (T/M) | 4.68 |
PET imaging allows for the non-invasive visualization and quantification of the radiotracer's distribution in real-time. Small-animal PET/CT imaging studies with [18F]FEt-PPZ were performed on melanoma-tumor-bearing C57BL6 mice. rsc.org The images confirmed the findings from the biodistribution studies, showing notable radiotracer uptake in the tumor. nih.govrsc.org
While extensive PET imaging data for this compound itself in non-human primates is not detailed in the provided context, studies on structurally related analogs have demonstrated the utility of this chemical scaffold for brain imaging. For instance, [18F]FECUMI-101, which shares the fluoroethoxy-phenyl-piperazine core, was shown to penetrate the blood-brain barrier and bind specifically to 5-HT1A receptors in the brains of baboons. nih.gov Another analog, [18F]6, also showed uptake in a baboon brain consistent with sigma receptor distribution. nih.gov These studies in non-human primates are a critical step in translating a potential radiotracer from preclinical rodent models to human clinical applications.
Demonstrating that a radiotracer's binding is specific to its target is paramount. This is often achieved through blocking or displacement studies. As mentioned in the in vitro section, the specificity of [18F]FEt-PPZ for the σ1R was confirmed by a significant reduction in uptake in the presence of an excess of the non-radiolabeled compound. nih.gov
In vivo PET imaging can also be used to determine receptor occupancy. While the primary focus of the [18F]FEt-PPZ studies was on tumor imaging, the principles of quantifying specific binding are universal. For brain imaging agents, PET studies can measure the binding potential (BPND), a parameter that reflects the density of available receptors. Studies in non-human primates with the related compound [18F]FECUMI-101 demonstrated specific binding in 5-HT1A receptor-rich regions of the brain, which was confirmed through challenge studies with a known 5-HT1A ligand, WAY100,635. nih.gov Such quantitative analyses are essential for validating a radiotracer's ability to measure changes in receptor density or occupancy. nih.gov
Ex Vivo Autoradiography for Regional Binding Pattern Elucidation
Following a comprehensive review of publicly available scientific literature, no specific studies detailing the ex vivo autoradiography and regional binding pattern of the compound This compound were identified. Research in this specific area for this molecule has not been published or is not available in the public domain.
Therefore, a detailed analysis of its regional binding patterns in the brain, including data tables on radiotracer distribution, cannot be provided at this time. Scientific investigation into the in vivo behavior of this compound, particularly its interaction with and distribution across different brain regions, would be necessary to elucidate its potential as a central nervous system imaging agent or therapeutic. Such studies would be crucial for understanding its target engagement and pharmacokinetic profile within the brain.
Computational Chemistry and Molecular Modeling Approaches in Research
Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and stability of a ligand within the active site of a receptor. While specific docking studies for 1-(4-(2-Fluoroethoxy)phenyl)piperazine are not extensively documented in publicly available literature, research on the closely related analog, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), provides significant insights into its potential interactions with the sigma-1 (σ1) receptor.
In a study investigating potential ligands for the σ1 receptor, molecular docking of FEt-PPZ was performed against the crystal structure of the σ1 receptor (PDB ID: 5HK1). The results indicated a strong binding affinity, with a Glide score of -9.4 kcal/mol. This was a notable improvement over its precursor, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ), which had a docking score of -5.6 kcal/mol, suggesting a favorable contribution of the fluoroethoxy group to the binding affinity.
To assess the stability of the FEt-PPZ-σ1R complex, a 50-nanosecond MD simulation was conducted. The simulation revealed that the complex was stable, with a root mean square deviation (RMSD) of 2 Å. This low RMSD value indicates that the ligand remains in a stable conformation within the binding pocket of the receptor throughout the simulation. The stability of this complex is a key indicator of a potentially effective and lasting interaction with the target receptor.
These computational findings for a close analog suggest that this compound would also exhibit favorable binding to the σ1 receptor, with the fluoroethoxy group playing a crucial role in the interaction.
Conformational Analysis and Prediction of Active Binding Poses
Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule and its influence on biological activity. The flexibility of the piperazine (B1678402) ring and the fluoroethoxy side chain in this compound allows it to adopt various conformations, only some of which may be active at a biological target.
The piperazine ring typically exists in a chair conformation to minimize steric strain. The substituent on the nitrogen atom can be in either an axial or equatorial position. For 1-aryl piperazines, the aryl group generally prefers the equatorial position to reduce steric clashes.
Predicting the active binding pose involves docking the most stable or energetically accessible conformers of the ligand into the receptor's active site. The predicted poses are then scored based on their interaction energies and geometric complementarity with the receptor. For phenylpiperazine-based sigma-1 receptor ligands, the active binding pose often involves the protonated piperazine nitrogen forming a key salt bridge with an acidic residue, such as Glu172, in the binding pocket. The aromatic ring and the fluoroethoxy tail would then occupy hydrophobic pockets within the receptor, further stabilizing the complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Compound Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies have been published for a series of this compound analogs, the principles of QSAR can be applied to guide the design of new derivatives with improved potency and selectivity.
A QSAR study would typically involve synthesizing a library of analogs of this compound with variations in different parts of the molecule. For instance, substituents could be added to the phenyl ring, the fluoroethoxy chain could be modified, or other functional groups could be introduced.
The biological activity of these compounds would then be determined experimentally. A wide range of molecular descriptors for each compound would be calculated, including:
Electronic descriptors: (e.g., partial charges, dipole moment) to quantify the electronic properties.
Steric descriptors: (e.g., molecular volume, surface area) to describe the size and shape of the molecule.
Hydrophobic descriptors: (e.g., logP) to account for the lipophilicity of the compounds.
Topological descriptors: that describe the connectivity of atoms in the molecule.
Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a QSAR model that correlates a combination of these descriptors with the observed biological activity. A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. For phenylpiperazine derivatives targeting various receptors, QSAR studies have often highlighted the importance of hydrophobicity and specific steric features for optimal activity. nih.gov
In Silico Screening and Ligand-Based Drug Design Methodologies
In the absence of a high-resolution crystal structure of a target receptor, ligand-based drug design methodologies become particularly important. These approaches utilize the structural information from known active ligands to design new compounds. Given that several phenylpiperazine derivatives are known to bind to the sigma-1 receptor, this compound can serve as a template for such studies.
One common ligand-based approach is the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific receptor. For sigma-1 receptor ligands, a widely accepted pharmacophore model includes a basic nitrogen atom (positive ionizable feature) and two hydrophobic regions. nih.gov this compound fits this model well, with the piperazine nitrogen serving as the basic center and the phenyl and fluoroethoxy groups occupying the hydrophobic pockets.
Development of Novel Derivatives and Specialized Research Applications
Rational Design and Synthesis of Advanced Piperazine (B1678402) Derivatives
The development of advanced derivatives from the 1-(4-(2-fluoroethoxy)phenyl)piperazine scaffold is a process guided by rational design principles, heavily relying on computational modeling and structure-activity relationship (SAR) studies. A prominent example of this approach is the design of ligands targeting the sigma-1 receptor (σ1R), which is overexpressed in many types of cancer cells. researchgate.netnih.gov
Computational docking studies are instrumental in this process. For instance, researchers identified 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) as a potential σ1R ligand. mdpi.com Subsequent in-silico analysis of its fluoroethylated analogue, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), predicted a significantly improved binding affinity for the σ1R. mdpi.comukzn.ac.za Molecular dynamics simulations further supported this, indicating that the FEt-PPZ-σ1R complex was highly stable. researchgate.netnih.gov
The synthesis of these advanced derivatives typically involves straightforward chemical modifications of the parent compound or its precursors. The synthesis of FEt-PPZ, for example, is achieved by reacting its precursor, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, with 1-bromo-2-fluoroethane (B107303) in the presence of a base like potassium carbonate. ukzn.ac.za This fluoroalkylation step is a common strategy to introduce a fluorine atom, which can improve metabolic stability and binding affinity, and is essential for developing 18F-labeled radiotracers for Positron Emission Tomography (PET).
The table below summarizes key derivatives designed from related piperazine scaffolds, highlighting the rational approach to targeting various biological systems.
| Derivative Class | Target | Rational Design Principle | Key Research Finding |
|---|---|---|---|
| Fluoroethoxy-diphenethyl-piperazines | Vesicular Monoamine Transporter-2 (VMAT2) | Modification of phenethyl groups to optimize interaction with the transporter binding site. | Derivatives exhibited potent inhibition of dopamine (B1211576) uptake at VMAT2 with Ki values in the nanomolar range. |
| Phenylpiperazine-1,2-benzothiazines | Anticancer (Topoisomerase II) | Introduction of substituted phenylpiperazines into the 1,2-benzothiazine scaffold to mimic known Topo II inhibitors. | Certain derivatives showed cytotoxic activity comparable to the established anticancer drug doxorubicin. |
| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanones | Tyrosinase Inhibition | Design based on phenolic structures known to inhibit tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. | Identified potent inhibitors of tyrosinase with anti-melanogenic activity in cell-based assays. |
Exploration of Prodrug Strategies and Hybrid Molecular Constructs
While specific prodrugs of this compound are not extensively documented in the reviewed literature, the underlying phenylpiperazine scaffold is a highly favored platform for creating hybrid molecular constructs. researchgate.netukzn.ac.za This advanced drug design strategy involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with multiple biological functions. haramaya.edu.et The goal is often to develop dual-target or multi-target ligands that can modulate different biological pathways simultaneously, which can be advantageous for treating complex diseases.
The rationale for using the phenylpiperazine moiety in hybrid molecules stems from its established role as a potent pharmacophore for various receptors, particularly dopamine (D2/D3) and serotonin (B10506) receptors. researchgate.netnih.gov Researchers have successfully synthesized hybrids by combining a phenylpiperazine fragment with other bioactive molecules, such as aminotetralin dopamine agonists or mu-opioid receptor (MOR) ligands. researchgate.netnih.gov These constructs are designed so that each pharmacophore retains its ability to interact with its respective target. The linker connecting the moieties is a critical design element, as its length and flexibility can significantly influence the potency and selectivity of the hybrid compound at each target. researchgate.net
This molecular hybridization approach represents a key strategy for developing novel therapeutics, and the phenylpiperazine core, as found in this compound, serves as a valuable building block for such innovative designs. ukzn.ac.za
Expansion of Radioligand Development to Other Imaging Modalities (e.g., SPECT)
The successful development of 18F-labeled PET radioligands based on the this compound scaffold has created a strong foundation for expanding radioligand development to other imaging modalities, most notably Single Photon Emission Computed Tomography (SPECT). nih.gov While PET offers high sensitivity and resolution, SPECT is more widely accessible and utilizes longer-lived radioisotopes, offering logistical advantages for certain clinical and research applications. mdpi.com
The rational design of a SPECT ligand from a known PET tracer's scaffold involves replacing the positron-emitting radionuclide (like 18F) with a gamma-emitting one, such as Iodine-123 (123I) or Technetium-99m (99mTc). mdpi.comresearchgate.net For the this compound structure, a common strategy would be the introduction of a radioiodine atom onto the phenyl ring.
This chemical modification requires the synthesis of a suitable precursor for radioiodination. A typical synthetic route would involve preparing a derivative with a leaving group, such as a trialkylstannyl (e.g., trimethylstannyl) or a boronic ester group, at a specific position on the phenyl ring. mdpi.com This precursor can then be reacted with a source of radioiodide (e.g., [123I]NaI) to yield the desired SPECT radioligand. This approach allows researchers to leverage the known target affinity and selectivity of the original piperazine scaffold for use with a different imaging technology. nih.gov The development of such SPECT agents could facilitate broader studies of the targeted biological systems. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
